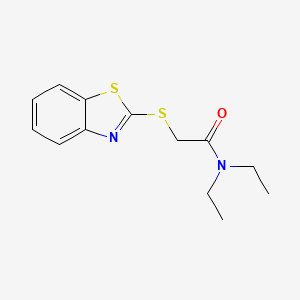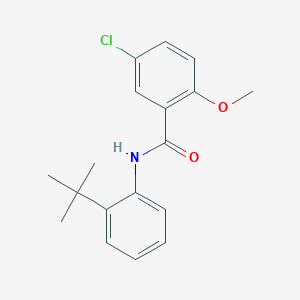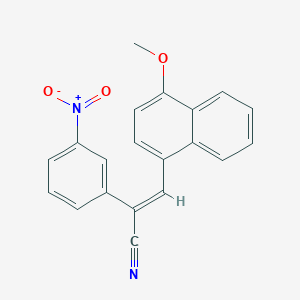
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole carboxamide family. It was first synthesized in 2012 by a team of researchers at Pfizer. NM-2201 has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a wide range of physiological processes. Activation of these receptors by this compound leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models, as well as reduce inflammation and anxiety. Additionally, this compound has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea in lab experiments is its potency. It has been shown to be more potent than other synthetic cannabinoids, which allows for smaller doses to be used in experiments. Additionally, this compound is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one limitation of using this compound in lab experiments is its potential for abuse. Due to its psychoactive effects, it must be handled with care and kept in a secure location.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the long-term effects of this compound on the brain and body. Finally, there is a need for more research on the potential for abuse and addiction associated with this compound, as well as its potential for use as a recreational drug.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. While there are advantages to using this compound in lab experiments, it must be handled with care due to its potential for abuse. There are several future directions for research on this compound, including its potential use in the treatment of neurological disorders and further investigation of its long-term effects on the brain and body.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea involves the reaction of 2-bromo-4-methylphenyl isocyanate with cyclohexylamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is then purified through a series of filtration and recrystallization steps. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-7-8-13(12(15)9-10)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXUVLFUNZOIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)




![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)

![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)